Carbamide peroxide

CH6N2O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH6N2O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action for Whitening Teeth

Carbamide peroxide breaks down into hydrogen peroxide (H₂O₂) in the presence of water and warmth []. Hydrogen peroxide is the active ingredient responsible for the bleaching effect. It breaks down colored organic molecules within the tooth structure, resulting in a lightening of tooth color [].

Concentration and Treatment Time

Studies have explored the impact of carbamide peroxide concentration and treatment time on tooth whitening efficacy. Research suggests that both factors influence the outcome []. However, higher concentrations (over 10%) may not necessarily lead to faster or more significant whitening compared to lower concentrations (around 10%) used for longer durations [, ].

In-Office vs. At-Home Bleaching

Carbamide peroxide is used in both in-office and at-home tooth bleaching procedures. In-office treatments typically use higher concentrations (up to 37%) delivered under dental supervision for shorter durations []. At-home bleaching employs lower concentrations (around 10%) applied over a longer period (weeks) using custom trays [].

While in-office treatments may provide faster results, research suggests that at-home bleaching with carbamide peroxide can be equally effective with potentially lower tooth sensitivity [, ].

Safety and Potential Side Effects

Carbamide peroxide is generally considered safe for tooth whitening when used as directed []. However, some potential side effects have been reported, including tooth sensitivity, gum irritation, and temporary enamel erosion [, ].

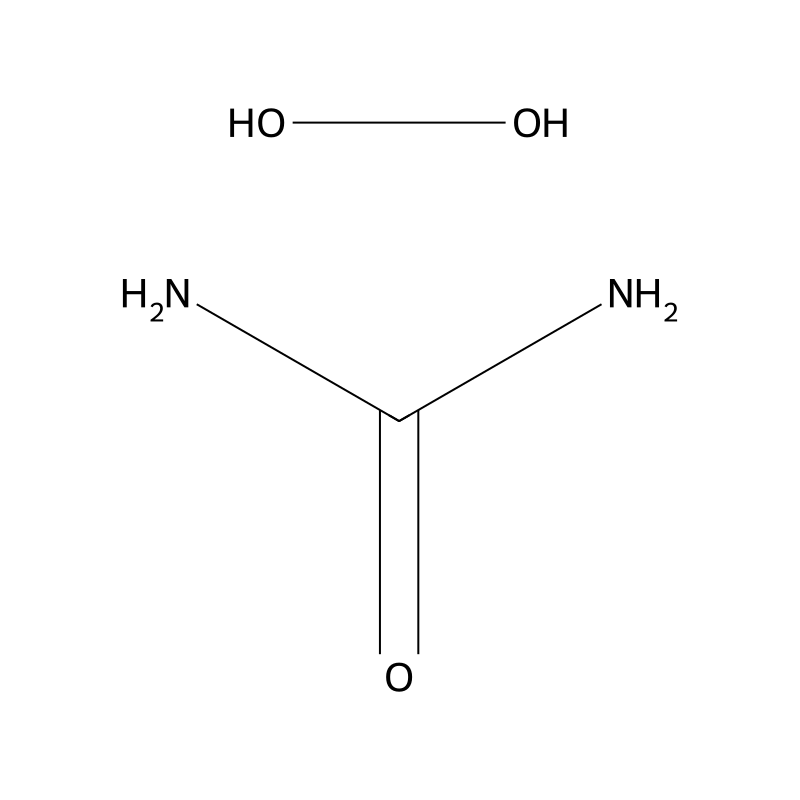

Carbamide peroxide is a chemical compound composed of hydrogen peroxide and urea, with the chemical formula . It appears as a white crystalline solid and is water-soluble. This compound is primarily recognized for its use in dental applications, particularly in teeth whitening products. Upon exposure to moisture, carbamide peroxide decomposes, releasing hydrogen peroxide and free radicals, which are responsible for its bleaching properties .

The mechanism of action of carbamide peroxide depends on the specific application. Here are two primary examples:

- Earwax removal: In earwax removal solutions, carbamide peroxide decomposes upon contact with earwax, releasing hydrogen peroxide. The released H₂O₂ breaks down the earwax components, facilitating its removal.

- Teeth whitening: In teeth whitening products, carbamide peroxide slowly releases hydrogen peroxide, which penetrates tooth enamel and dentin. The H₂O₂ breaks down colored molecules within the tooth structure, resulting in a whitening effect.

Data Source:

Note

The mechanism of action might differ based on the specific research context.

- Irritation: High concentrations or prolonged use can cause skin and mucous membrane irritation.

- Ingestion: Accidental ingestion can cause gastrointestinal upset.

- Eye contact: Contact with eyes can cause irritation and temporary vision problems.

Safety Precautions:

- Always follow recommended usage instructions for specific products containing carbamide peroxide.

- Avoid contact with eyes and mucous membranes.

- Store in a cool, dry place away from children and pets.

Data Source:

The primary reaction involving carbamide peroxide occurs when it comes into contact with water, leading to its decomposition into hydrogen peroxide and urea:

This reaction facilitates the release of oxygen, which acts as an oxidizing agent. The free radicals generated during this process are effective in breaking down chromogenic compounds that cause discoloration in teeth . The oxidizing nature of hydrogen peroxide allows it to penetrate the enamel and dentin layers of teeth, altering the chemical structure of stains and effectively whitening the teeth .

Carbamide peroxide can be synthesized through various methods, primarily involving the reaction between urea and hydrogen peroxide. One common synthesis pathway includes:

- Reaction of Urea with Hydrogen Peroxide: Urea is mixed with hydrogen peroxide under controlled conditions to form carbamide peroxide.

- Crystallization: The resulting solution is then cooled to allow for the crystallization of carbamide peroxide.

Alternative methods may involve using different solvents or catalysts to optimize yield and purity .

Carbamide peroxide has several notable applications:

- Teeth Whitening: It is widely used in over-the-counter and professional dental whitening products due to its effective bleaching properties.

- Otic Solutions: Carbamide peroxide is utilized in ear drops for softening and removing excessive ear wax.

- Oral Wound Healing: Although data on its effectiveness is limited, it is sometimes included in formulations aimed at promoting oral wound healing .

Studies have shown that carbamide peroxide interacts with various dental materials. For instance, it can alter the structural integrity of enamel by causing demineralization, which may increase susceptibility to erosion and fracture . Additionally, when used alongside other dental treatments or materials, it may affect their mechanical properties. Research indicates that while carbamide peroxide is effective as a bleaching agent, caution should be exercised regarding its potential impact on dental health over extended use .

Carbamide peroxide shares similarities with several other compounds used for similar purposes. Below is a comparison highlighting its uniqueness:

| Compound | Composition | Primary Use | Unique Features |

|---|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Disinfectant, Bleaching | Stronger oxidizing agent; faster action |

| Sodium Perborate | NaBO₃·H₂O + H₂O | Teeth Whitening | Releases hydrogen peroxide upon dissolution |

| Calcium Peroxide | CaO₂ | Bleaching Agent | Releases oxygen slowly; less aggressive on enamel |

| Urea | (NH₂)₂CO | Fertilizer, Chemical Synthesis | Not a bleaching agent; used for nitrogen supply |

Carbamide peroxide's unique aspect lies in its dual composition of urea and hydrogen peroxide, allowing for a controlled release of hydrogen peroxide over an extended period. This makes it particularly suitable for overnight teeth whitening applications where prolonged contact with enamel is beneficial .

Structural Composition and Formula (CH₆N₂O₃)

Carbamide peroxide exists as a 1:1 stoichiometric adduct of hydrogen peroxide and urea, establishing a definitive molecular composition represented by the chemical formula CH₆N₂O₃ [1] [3] [4]. The structural arrangement demonstrates the formation of a hydrogen-bonded complex where hydrogen peroxide molecules are incorporated into the urea crystalline matrix through specific intermolecular interactions [2] [5]. Nuclear magnetic resonance spectroscopy studies have confirmed the 1:1 binding stoichiometry between hydrogen peroxide and urea components through Job's method of continuous variation analysis [4].

The molecular weight of carbamide peroxide is precisely determined as 94.07 grams per mole, which corresponds to the combined molecular masses of its constituent components [3] [6] [7]. Theoretical computational studies employing density functional theory have characterized six distinct cyclic structural configurations for urea-hydrogen peroxide complexes, with varying numbers of hydrogen bonds ranging from two to four per complex [5].

Physical Characteristics

Appearance and Morphology

Carbamide peroxide manifests as a white crystalline solid that can present in multiple morphological forms depending on preparation conditions [3] [6] [7]. The compound typically appears as crystalline powder, colorless needles, or small platelets, with the specific morphology influenced by crystallization parameters and environmental conditions [2]. The substance maintains its characteristic white coloration and demonstrates complete absence of odor under standard ambient conditions [3] [6] [7].

Melting Point and Thermal Properties

The thermal behavior of carbamide peroxide exhibits well-defined characteristics with a melting point range of 75-85°C (167-185°F) [3] [7]. Differential scanning calorimetry analysis reveals a sharp endothermic event occurring at 88.50°C with an associated enthalpy change of -643.20 J/g [8]. The compound demonstrates thermal decomposition at temperatures between 90-93°C (194-199°F), indicating a relatively narrow temperature window between melting and decomposition [3] [7].

Thermogravimetric analysis has identified a four-step thermal decomposition process, with the first activation energy step calculated as 45.73 J·mol⁻¹·K⁻¹ [8]. The compound exhibits sensitivity to elevated temperatures and should not be heated above 60°C in pure form to prevent accelerated decomposition [2].

Solubility Profile

Carbamide peroxide demonstrates excellent water solubility characteristics, with solubility values of 500 g/L at 20°C and increased solubility of 730 g/L at 40°C [3]. The compound is readily water-soluble, and upon dissolution in various solvents, the 1:1 complex dissociates back into its constituent urea and hydrogen peroxide components [2]. Commercial samples exhibit variable solubility ranging from 0.05 g/mL to more than 0.6 g/mL, depending on preparation methods and purity levels [2].

Table 1: Physical and Chemical Properties of Carbamide Peroxide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH₆N₂O₃ | [1] [3] [6] |

| Molecular Weight | 94.07 g/mol | [3] [6] [7] |

| Appearance | Crystalline powder/platelets | [3] [6] [7] |

| Color | White | [3] [6] [7] |

| Odor | Odorless | [3] [6] [7] |

| Melting Point | 75-85°C (167-185°F) | [3] [7] |

| Decomposition Temperature | 90-93°C (194-199°F) | [3] [7] |

| Density | 1.39 g/cm³ | [3] [7] |

| Bulk Density | 0.6-0.7 g/L | [3] [7] |

| pH (aqueous solution) | 6.3 | [3] [7] |

| Solubility in Water (20°C) | 500 g/L | [3] |

| Solubility in Water (40°C) | 730 g/L | [3] |

| Crystal System | Tetragonal | [1] |

Density and Molecular Weight

The density of carbamide peroxide is established at 1.39 g/cm³, representing a relatively high density for an organic peroxide compound [3] [7]. The bulk density measurements indicate values between 0.6-0.7 g/L, reflecting the crystalline powder's packing characteristics [3] [7]. These density measurements are consistent with the compound's crystalline nature and provide important parameters for industrial handling and processing applications.

Chemical Bonding and Molecular Interactions

Hydrogen Bonding Patterns

The stability and structural integrity of carbamide peroxide are fundamentally dependent on extensive hydrogen bonding networks [9] [10] [5]. Hydrogen peroxide molecules within the complex consistently form two hydrogen bonds as proton donors, with these bonds demonstrating higher energy compared to analogous hydrogen bonds in isostructural crystalline hydrates [10]. This enhanced bonding strength results from the greater acidity of hydrogen peroxide relative to water and the conformational mobility inherent to the hydrogen peroxide molecule [10].

The hydrogen peroxide component can form up to four hydrogen bonds as a proton acceptor, creating infinite hydrogen-bonded one-dimensional chain clusters [10]. These chains consist of hydrogen peroxide molecules, combined hydrogen peroxide and water molecules, and hydrogen peroxide with halogen anions [10]. The dihedral angle H-O-O-H varies significantly from 20° to 180° in crystalline peroxosolvates, demonstrating the conformational flexibility of the hydrogen peroxide moiety [10].

Nuclear magnetic resonance studies have demonstrated that hydrogen peroxide interacts strongly with both urea and other molecular components through hydrogen bonding interactions [4]. The ¹H nuclei of urea exhibit upfield chemical shift changes upon increasing hydrogen peroxide concentrations, indicating direct hydrogen bonding interactions between the two molecular components [4].

Crystalline Structure Analysis

The crystalline structure of carbamide peroxide has been extensively characterized through neutron diffraction studies, which provide superior visualization of hydrogen atom positions compared to conventional X-ray diffraction methods [5] [11]. The solid-state structure reveals a tetragonal crystal system with specific hydrogen bonding arrangements that stabilize the 1:1 adduct formation [1].

Computational studies employing density functional theory with periodic boundary conditions have identified the total energy of six hydrogen bonds formed by one hydrogen peroxide molecule in stable peroxosolvate systems as approximately 140-170 kJ mol⁻¹ [10]. This substantial hydrogen bonding energy represents the maximum possible stabilization and determines the relative stability of perhydrate crystals [10].

The crystalline arrangement demonstrates that hydrogen peroxide cocrystallizes with urea in a manner analogous to water of crystallization, maintaining the 1:1 stoichiometry throughout the crystal lattice [2]. The three-dimensional structure exhibits specific geometric parameters for hydrogen bonds, with distinct bond lengths and angles that contribute to overall crystal stability [5].

Spectroscopic Characterization

FTIR Spectroscopy

Fourier Transform Infrared spectroscopy provides comprehensive vibrational analysis of carbamide peroxide, revealing characteristic absorption bands that correspond to specific molecular vibrations within the compound [12] [13]. The FTIR spectrum exhibits distinct peaks in the 1800-1200 cm⁻¹ and 1200-770 cm⁻¹ spectral regions, corresponding to protein matrix components and mineralized tissue interactions [12].

Key infrared absorption bands include orthophosphate stretching vibrations at 1015-1080 cm⁻¹, disordered phosphate stretching at 954 cm⁻¹, and ordered phosphate stretching at 872 cm⁻¹ [12]. Additional characteristic bands appear at 1259-1263 cm⁻¹ for amide III C-N valence vibrations and N-H group deformations, 1540-1600 cm⁻¹ for amide II band N-H deformation and C-N valence vibrations, and 1400-1460 cm⁻¹ for carbonate group vibrations [12].

The amide I band appears at 1630-1660 cm⁻¹, while acids and esters formed in the organic matrix exhibit characteristic absorption at 1738-1742 cm⁻¹ [12]. These spectroscopic fingerprints provide definitive identification and characterization of the carbamide peroxide molecular structure.

X-Ray Diffraction Analysis

X-ray diffraction analysis reveals the crystalline characteristics of carbamide peroxide through specific diffraction patterns that identify the internal solid structure [14] [8]. The diffraction pattern exhibits identical crystalline peaks at 2θ diffraction angles of 14°, 23°, 28°, and 32°, confirming the crystalline nature of the compound [14]. Additional sharp peaks have been identified at 2θ values of 15.2°, 25.1°, and 26° [8].

The X-ray diffraction data demonstrates that carbamide peroxide maintains its crystalline structure even when dispersed in various carrier systems, as evidenced by the persistence of characteristic peaks at 23° and 32° in solid dispersion formulations [14]. This crystalline stability indicates limited miscibility and molecular interaction between the hydrophilic carbamide peroxide and lipophilic carrier materials [14].

Table 2: X-ray Diffraction Data for Carbamide Peroxide

| 2θ (degrees) | Relative Intensity | Reference |

|---|---|---|

| 14° | Strong | [14] |

| 15.2° | Sharp peak | [8] |

| 23° | Identical crystalline peak | [14] |

| 25.1° | Sharp peak | [8] |

| 26° | Sharp peak | [8] |

| 28° | Identical crystalline peak | [14] |

| 32° | Identical crystalline peak | [14] |

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy has provided crucial insights into the molecular interactions and binding characteristics of carbamide peroxide [15] [16] [4]. ¹H NMR investigations focusing on urea nuclei demonstrate characteristic upfield shifts upon increasing hydrogen peroxide concentrations, confirming hydrogen bonding interactions between the molecular components [4].

³¹P NMR spectroscopy has been employed to investigate interactions with phosphate-containing compounds, revealing characteristic signals including a triplet at -19.4 ppm representing the central phosphorus atom and a doublet at -5.1 ppm representing terminal phosphorus atoms [4]. These studies have established interaction stoichiometries and binding constants for various molecular associations involving carbamide peroxide.

High-resolution ¹H NMR analysis has demonstrated the capability to detect and monitor oxidative consumption processes involving carbamide peroxide systems [16]. The technique permits simultaneous analysis of multiple molecular components and provides valuable information regarding the fate of oxidative species in complex systems [16].

Table 3: Spectroscopic Characterization Data for Carbamide Peroxide

| Spectroscopic Method | Wavenumber/Chemical Shift | Assignment/Description | Reference |

|---|---|---|---|

| FTIR - Orthophosphate stretching | 1015-1080 cm⁻¹ | Orthophosphate stretching vibrations | [12] |

| FTIR - Disordered phosphate | 954 cm⁻¹ | Disordered phosphate stretching | [12] |

| FTIR - Ordered phosphate | 872 cm⁻¹ | Ordered phosphate stretching | [12] |

| FTIR - Amide III (C-N valence) | 1259-1263 cm⁻¹ | C-N valence and N-H deformation | [12] |

| FTIR - Amide II (N-H deformation) | 1540-1600 cm⁻¹ | N-H deformation and C-N valence | [12] |

| FTIR - Carbonate bands | 1400-1460 cm⁻¹ | Carbonate group vibrations | [12] |

| FTIR - Amide I band | 1630-1660 cm⁻¹ | Amide I band characteristic | [12] |

| FTIR - Acids/esters in organic matrix | 1738-1742 cm⁻¹ | Organic matrix acids/esters | [12] |

| ¹H NMR - Urea protons | Upfield shift upon H₂O₂ addition | Hydrogen bonding with H₂O₂ | [4] |

| ³¹P NMR - Interaction studies | Triplet at -19.4 ppm, doublet at -5.1 ppm | Interaction with hydrogen peroxide | [4] |

Urea-Hydrogen Peroxide Reactions

Carbamide peroxide synthesis at laboratory scale primarily involves the direct reaction between urea and hydrogen peroxide solutions under controlled conditions [1]. The fundamental reaction mechanism follows a 1:1 stoichiometric relationship, where one molecule of urea combines with one molecule of hydrogen peroxide to form the crystalline adduct [2]. The reaction proceeds through hydrogen bonding interactions between the carbonyl oxygen of urea and the hydroxyl groups of hydrogen peroxide, creating a stable co-crystalline structure [3].

The reaction can be represented as:

$$ CO(NH2)2 + H2O2 \rightarrow CO(NH2)2 \cdot H2O2 $$

Laboratory synthesis typically employs dissolved urea in aqueous solution combined with concentrated hydrogen peroxide solutions ranging from 25% to 50% concentration [4]. The process involves careful temperature control to prevent premature decomposition of hydrogen peroxide while ensuring adequate reaction kinetics for product formation [5].

Optimization of Molar Ratios

Research findings demonstrate that the optimal molar ratio of urea to hydrogen peroxide significantly influences both yield and product stability [6]. Experimental data indicates that molar ratios ranging from 1:1 to 1:1.5 provide superior results, with the optimal ratio of 1:1.1 achieving yields exceeding 99.8% [7]. When the molar ratio exceeds 1:1.5, unreacted hydrogen peroxide may lead to product instability and decomposition [8].

The selection of molar ratios also affects the crystallization behavior and final product morphology [9]. Lower ratios (1:1) tend to produce more uniform crystal structures, while higher ratios may result in agglomerated particles with reduced flowability [10]. Quality control parameters demonstrate that maintaining the molar ratio within the optimal range ensures consistent active oxygen content between 16.5% and 17.2% [11].

Temperature and Reaction Time Variables

Temperature control represents a critical parameter in laboratory scale synthesis, with optimal reaction temperatures ranging from 25°C to 35°C [12]. Temperatures below 25°C result in incomplete reaction and reduced yields, while temperatures exceeding 35°C accelerate hydrogen peroxide decomposition, leading to product degradation [13]. The standard laboratory conditions employ 25°C as the baseline temperature for consistent results [14].

Reaction time optimization studies reveal that completion requires between 30 to 45 minutes under standard conditions [15]. Extended reaction times beyond 45 minutes provide minimal yield improvements while increasing the risk of thermal decomposition [16]. The relationship between temperature and reaction time follows an inverse correlation, where higher temperatures reduce required reaction times but increase decomposition risks [17].

Industrial Production Methods

Tubular Reactor Systems

Industrial scale production of carbamide peroxide utilizes continuous tubular reactor systems designed for enhanced mass transfer and precise temperature control [18]. These systems feature residence times of 30-45 minutes, with optimal performance achieved at 40-minute residence times [19]. The tubular configuration allows for uniform mixing of reactants while maintaining consistent temperature profiles throughout the reaction zone [20].

The reactor design incorporates temperature sensors positioned at multiple points along the reactor length, connected to distributed control systems for automated temperature regulation [21]. Material flow rates are controlled through precision metering pumps, ensuring accurate stoichiometric ratios of reactants [22]. The continuous operation capability enables production capacities ranging from 300 to 500 tonnes per year per reactor unit [23].

Vacuum Dewatering Processes

Vacuum dewatering represents a crucial step in industrial carbamide peroxide production, operating at pressures ranging from -0.085 to -0.095 MPa gauge pressure [24]. This process removes excess water from the reaction mixture, concentrating the carbamide peroxide solution to facilitate crystallization [25]. Optimal dewatering conditions achieve water removal ratios of 75% to 90% of total system water [26].

The vacuum dewatering process operates at temperatures between 40°C and 63°C, balancing water removal efficiency with product stability [27]. Higher temperatures increase dewatering rates but may cause premature product decomposition [28]. The process design incorporates mother liquor recycling systems, achieving recovery rates of 85% to 95%, thereby minimizing waste generation and improving economic efficiency [29].

Crystallization Techniques

Industrial crystallization of carbamide peroxide employs controlled cooling techniques following the vacuum dewatering stage [30]. The process utilizes cooling temperatures ranging from 5°C to 10°C to promote crystal nucleation and growth [31]. Optimal crystallization occurs at 8°C, producing uniform crystal morphology with desired particle size distribution [32].

Crystallization time varies from 2 to 6 hours depending on solution concentration and cooling rate [33]. Rapid cooling may result in small, poorly formed crystals, while slow cooling promotes larger, more stable crystal structures [34]. The crystallization process is followed by centrifugal separation to remove mother liquor, achieving separation efficiencies exceeding 95% [35].

Stabilizer Integration

Ethylenediaminetetraacetic Acid and Citrate Stabilization Systems

Ethylenediaminetetraacetic acid serves as a primary stabilizer in carbamide peroxide formulations through its metal ion chelation properties [36]. The stabilizer prevents catalytic decomposition of hydrogen peroxide by sequestering trace metal ions that would otherwise accelerate peroxide breakdown [37]. Optimal ethylenediaminetetraacetic acid concentrations range from 0.001% to 0.5% by weight of urea, providing stability enhancement of 15% to 25% [38].

Citrate stabilization systems function through dual mechanisms of pH regulation and metal ion chelation [39]. Citric acid maintains the aqueous environment within optimal pH ranges of 4.0 to 6.5, preventing alkaline-catalyzed decomposition of hydrogen peroxide [40]. Combined ethylenediaminetetraacetic acid-citrate systems demonstrate synergistic effects, with typical formulations employing mass ratios of 1:1 to 1:3 ethylenediaminetetraacetic acid to citrate [41].

Phosphate-Based Stabilizers

Potassium dihydrogen phosphate functions as an effective buffering agent in carbamide peroxide stabilization systems [42]. The phosphate buffer maintains solution pH within the optimal range while providing additional stability through hydrogen bonding interactions with hydrogen peroxide molecules [43]. Phosphate-based stabilizers demonstrate stability enhancement of 20% to 30%, making them among the most effective stabilization systems [44].

The optimal concentration range for potassium dihydrogen phosphate spans 0.5% to 2.0% by weight of urea [45]. Higher concentrations may interfere with crystallization processes, while lower concentrations provide insufficient buffering capacity [46]. Industrial formulations frequently combine phosphate stabilizers with polyethylene glycol in 1:1 mass ratios to achieve synergistic stabilization effects [47].

Carbowax and Polyethylene Glycol Formulations

Carbowax polyethylene glycol systems provide crystal protection and film-forming properties in carbamide peroxide formulations [48]. These polymeric stabilizers create protective barriers around individual crystals, preventing moisture absorption and oxidative degradation [49]. Polyethylene glycol concentrations typically range from 0.05% to 0.2% by weight of urea, with optimal concentrations around 0.1% [50].

Carbowax 400 demonstrates superior performance in low molecular weight applications, providing viscosity enhancement and improved crystal stability [51]. Higher molecular weight variants such as Carbowax 8000 offer enhanced crystal protection but may interfere with dissolution properties [52]. The selection of appropriate molecular weight polyethylene glycol depends on specific application requirements and desired stability characteristics [53].

Quality Control Parameters in Production

Quality control in carbamide peroxide production encompasses multiple analytical parameters to ensure product consistency and stability [54]. Active oxygen content represents the primary quality indicator, with specifications typically requiring 16.5% to 17.2% active oxygen by weight [55]. This parameter directly correlates with hydrogen peroxide equivalent content, which should range from 33.5% to 35.0% [56].

Physical quality parameters include moisture content limitations of ≤2.0%, particle size distribution within 80-120 mesh range, and bulk density specifications of 0.6 to 0.8 grams per milliliter [57]. These parameters affect product flowability, dissolution characteristics, and storage stability [58]. Thermal analysis using differential scanning calorimetry monitors decomposition temperatures, which should occur between 75°C and 85°C for properly stabilized products [59].

Storage stability testing employs accelerated aging protocols to predict shelf life under various environmental conditions [60]. Products must demonstrate stability for 12 to 24 months under ambient storage conditions [61]. Quality control testing frequencies vary by production scale, with industrial operations typically conducting hourly monitoring of critical parameters and daily comprehensive analysis of all quality indicators [62].

Purity

Physical Description

White solid; [Merck Index] Solid or paste-like semisolid; [CAMEO] Odorless; [CHRIS] White tablet; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Appearance

Melting Point

75-85

Storage

UNII

GHS Hazard Statements

H272 (94.34%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (90.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (11.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Carbamide Peroxide is an agent composed of urea and hydrogen peroxide. As an earwax removal agent, carbamide peroxide releases, upon administration into the ear, oxygen and causes foaming which helps soften, loosen and remove excessive earwax. It is also used as a disinfectant and in dentistry for its teeth whitening effects.

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Oxidizer;Corrosive

Other CAS

Absorption Distribution and Excretion

No established pharmacokinetic data.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

Dates

2: Matsuura S, Katsumi H, Suzuki H, Hirai N, Takashima R, Morishita M, Sakane T, Yamamoto A. l-Cysteine and l-Serine Modified Dendrimer with Multiple Reduced Thiols as a Kidney-Targeting Reactive Oxygen Species Scavenger to Prevent Renal Ischemia/Reperfusion Injury. Pharmaceutics. 2018 Dec 1;10(4). pii: E251. doi: 10.3390/pharmaceutics10040251. PubMed PMID: 30513734.

3: Amato A, Caggiano M, Pantaleo G, Amato M. In-office and walking bleach dental treatments on endodontically-treated teeth: 25 years follow-up. Minerva Stomatol. 2018 Dec;67(6):225-230. doi: 10.23736/S0026-4970.18.04190-0. PubMed PMID: 30499284.

4: Kaewpinta A, Khongkhunthian S, Chaijareenont P, Okonogi S. Preparation and characterization of rice gels containing tooth bleaching agent. Drug Discov Ther. 2018;12(5):275-282. doi: 10.5582/ddt.2018.01057. PubMed PMID: 30464158.

5: L Darriba I, Cabirta Melón P, García Sartal A, Ríos Sousa I, Alonso de la Peña V. Influence of treatment duration on the efficacy of at-home bleaching with daytime application: a randomized clinical trial. Clin Oral Investig. 2018 Nov 11. doi: 10.1007/s00784-018-2744-z. [Epub ahead of print] PubMed PMID: 30417225.

6: Van Hecke T, Basso V, De Smet S. Lipid and Protein Oxidation during in Vitro Gastrointestinal Digestion of Pork under Helicobacter pylori Gastritis Conditions. J Agric Food Chem. 2018 Nov 27. doi: 10.1021/acs.jafc.8b04335. [Epub ahead of print] PubMed PMID: 30411892.

7: Han YY, Wu T, Zhu Y. [Effect of catalase on marginal microleakage of resin restoration after external bleaching]. Shanghai Kou Qiang Yi Xue. 2018 Jun;27(3):235-238. Chinese. PubMed PMID: 30411114.

8: Keni S, Nambiar S, Philip P, Shetty S. A comparison of the effect of application of sodium ascorbate and amla (Indian gooseberry) extract on the bond strength of brackets bonded to bleached human enamel: An In vitro study. Indian J Dent Res. 2018 Sep-Oct;29(5):663-666. doi: 10.4103/ijdr.IJDR_720_16. PubMed PMID: 30409950.

9: Li SL, Feng JR, Zhou HH, Zhang CM, Lv GB, Tan YB, Ge ZB, Wang MY. Acidic pH promotes oxidation-induced dissociation of C-reactive protein. Mol Immunol. 2018 Dec;104:47-53. doi: 10.1016/j.molimm.2018.09.021. Epub 2018 Nov 5. PubMed PMID: 30408622.

10: Rui HB, Zheng XQ, Lin MY, Yang AP. Sirtuin 6 promotes cell aging of myeloma cell line KM-HM_(31) by via Hippo signal pathway. Eur Rev Med Pharmacol Sci. 2018 Oct;22(20):6880-6884. doi: 10.26355/eurrev_201810_16157. PubMed PMID: 30402853.

11: Chisini LA, Conde MCM, Meireles SS, Dantas RVF, Sarmento HR, Della Bona Á, Corrêa MB, Demarco FF. Effect of temperature and storage time on dental bleaching effectiveness. J Esthet Restor Dent. 2018 Oct 31. doi: 10.1111/jerd.12439. [Epub ahead of print] PubMed PMID: 30379397.

12: Silva BG, Nunes Gouveia TH, Pereira da Silva MA, Bovi Ambrosano GM, Baggio Aguiar FH, Leite Lima DAN. Evaluation of home bleaching gel modified by different thickeners on the physical properties of enamel: An in situ study. Eur J Dent. 2018 Oct-Dec;12(4):523-527. doi: 10.4103/ejd.ejd_352_17. PubMed PMID: 30369797; PubMed Central PMCID: PMC6178682.

13: Liu M, Yao W, Zhao F, Zhu Y, Zhang J, Liu H, Lin L, Jia L. Characterization and Attenuation of Streptozotocin-Induced Diabetic Organ Damage by Polysaccharides from Spent Mushroom Substrate (Pleurotus eryngii). Oxid Med Cell Longev. 2018 Sep 30;2018:4285161. doi: 10.1155/2018/4285161. eCollection 2018. PubMed PMID: 30364025; PubMed Central PMCID: PMC6186375.

14: Monteiro RV, Monteiro S Jr, Caldeira de Andrada MA. Clinical evaluation of two in-office dental bleaching agents. Am J Dent. 2018 Oct;31(5):239-242. PubMed PMID: 30346669.

15: Gabrial SGN, Shakib MR, Gabrial GN. Protective Role of Vitamin C Intake on Muscle Damage in Male Adolescents Performing Strenuous Physical Activity. Open Access Maced J Med Sci. 2018 Sep 11;6(9):1594-1598. doi: 10.3889/oamjms.2018.337. eCollection 2018 Sep 25. PubMed PMID: 30337971; PubMed Central PMCID: PMC6182534.

16: Mushashe AM, Coelho BS, Garcia PP, Rechia BN, da Cunha LF, Correr GM, Gonzaga CC. Effect of different bleaching protocols on whitening efficiency and enamel superficial microhardness. J Clin Exp Dent. 2018 Aug 1;10(8):e772-e775. doi: 10.4317/jced.54967. eCollection 2018 Aug. PubMed PMID: 30305875; PubMed Central PMCID: PMC6174019.

17: Esmaeili B, Zenouz GA, Khazaei F, Daryakenari G, Bizhani A. Effect of different concentrations of carbamide peroxide on the staining susceptibility of resin composites. J Conserv Dent. 2018 Sep-Oct;21(5):500-504. doi: 10.4103/JCD.JCD_59_18. PubMed PMID: 30294110; PubMed Central PMCID: PMC6161510.

18: Stanojević S, Ćuruvija I, Blagojević V, Petrović R, Prijić I, Vujić V. The involvement of estrogen receptors α and β in the in vitro effects of 17β-estradiol on secretory profile of peritoneal macrophages from naturally menopausal female and middle-aged male rats. Exp Gerontol. 2018 Nov;113:86-94. doi: 10.1016/j.exger.2018.09.024. Epub 2018 Oct 1. PubMed PMID: 30287187.

19: Khan SR, Khalid MU, Jamil S, Li S, Mujahid A, Janjua MRSA. Photocatalytic degradation of reactive black 5 on the surface of tin oxide microrods. J Water Health. 2018 Oct;16(5):773-781. doi: 10.2166/wh.2018.033. PubMed PMID: 30285958; PubMed Central PMCID: wh_2018_033.

20: do Carmo Públio J, Zeczkowski M, Burga-Sánchez J, Ambrosano GMB, Groppo FC, Aguiar FHB, Lima DANL. Influence of different thickeners in at-home tooth bleaching: a randomized clinical trial study. Clin Oral Investig. 2018 Oct 2. doi: 10.1007/s00784-018-2613-9. [Epub ahead of print] PubMed PMID: 30280326.